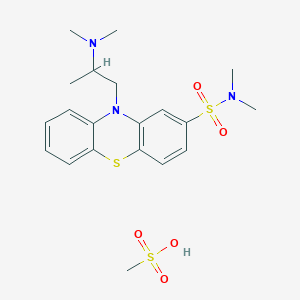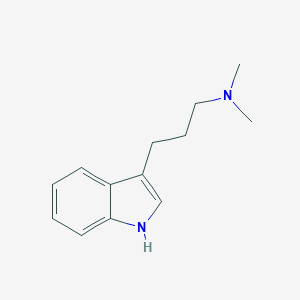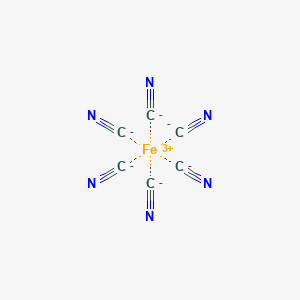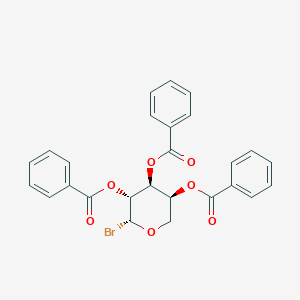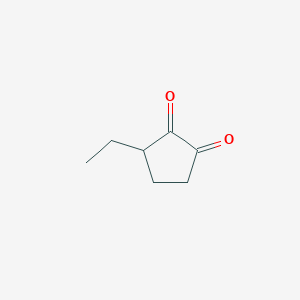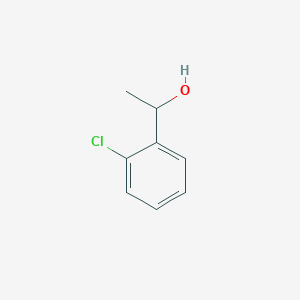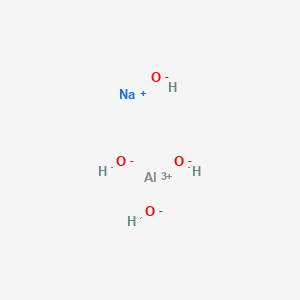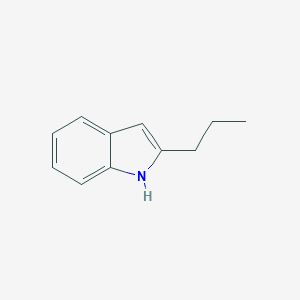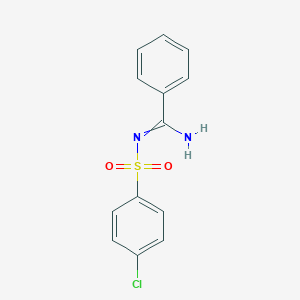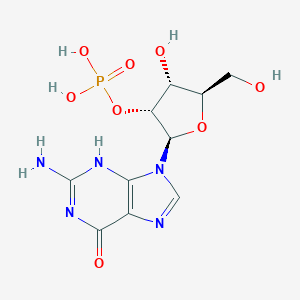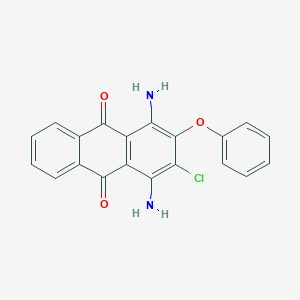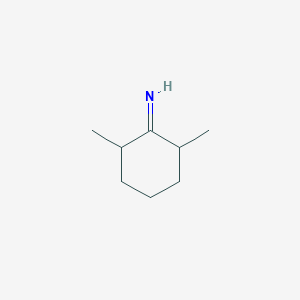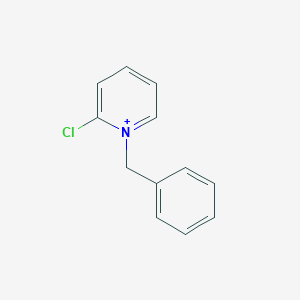
1-Benzyl-2-chloropyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-2-chloropyridinium is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quaternary ammonium salt with the chemical formula C12H11ClN. It has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
科学的研究の応用
1-Benzyl-2-chloropyridinium has been used in various scientific research applications, such as in the study of ion channels, membrane transport, and cell signaling. It has been shown to inhibit the activity of the potassium channel, which affects the electrical activity of cells. This compound has also been used in the study of the transport of neurotransmitters across the cell membrane. In addition, 1-Benzyl-2-chloropyridinium has been used in the study of the mechanism of action of various drugs and toxins.
作用機序
The mechanism of action of 1-Benzyl-2-chloropyridinium is related to its ability to inhibit the activity of ion channels. Specifically, this compound has been shown to inhibit the activity of the potassium channel, which affects the electrical activity of cells. This inhibition leads to depolarization of the cell membrane and an increase in calcium influx, which can trigger various cellular responses.
生化学的および生理学的効果
1-Benzyl-2-chloropyridinium has been shown to have various biochemical and physiological effects. For example, it has been shown to increase the release of neurotransmitters, such as acetylcholine and dopamine. It has also been shown to affect the activity of enzymes, such as protein kinase C and phospholipase A2. In addition, this compound has been shown to affect the activity of ion channels, such as the potassium channel and the calcium channel.
実験室実験の利点と制限
One advantage of using 1-Benzyl-2-chloropyridinium in lab experiments is its ability to selectively inhibit the activity of ion channels. This makes it a useful tool for studying the role of ion channels in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
将来の方向性
There are several future directions for the study of 1-Benzyl-2-chloropyridinium. One direction is the development of more selective inhibitors of ion channels. Another direction is the study of the role of ion channels in various diseases, such as cancer and neurological disorders. In addition, the use of 1-Benzyl-2-chloropyridinium in drug discovery and development is an area that requires further investigation. Overall, the study of 1-Benzyl-2-chloropyridinium has the potential to contribute to a better understanding of cellular processes and the development of new therapeutic agents.
合成法
1-Benzyl-2-chloropyridinium can be synthesized using different methods, such as the reaction of benzyl chloride with 2-chloropyridine in the presence of a base, or by the reaction of benzylamine with 2-chloropyridine followed by quaternization with a suitable alkylating agent. The yield of the synthesis method depends on the reaction conditions and the purity of the starting materials.
特性
CAS番号 |
13760-92-4 |
|---|---|
製品名 |
1-Benzyl-2-chloropyridinium |
分子式 |
C12H11ClN+ |
分子量 |
204.67 g/mol |
IUPAC名 |
1-benzyl-2-chloropyridin-1-ium |
InChI |
InChI=1S/C12H11ClN/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-9H,10H2/q+1 |
InChIキー |
AMKSBLQQTYBPGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl |
正規SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl |
同義語 |
1-benzyl-2-chloropyridinium BCPB bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



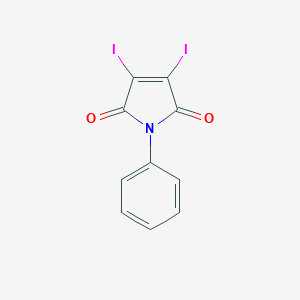
![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)
